molecular formula C24H23N3O2S2 B11326173 N-(4,5-dimethyl-3-{[4-(methylsulfanyl)phenyl](pyridin-2-ylamino)methyl}thiophen-2-yl)furan-2-carboxamide

N-(4,5-dimethyl-3-{[4-(methylsulfanyl)phenyl](pyridin-2-ylamino)methyl}thiophen-2-yl)furan-2-carboxamide

Cat. No.: B11326173
M. Wt: 449.6 g/mol
InChI Key: BDZCKMQGXQONBZ-UHFFFAOYSA-N
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Description

N-(4,5-DIMETHYL-3-{[4-(METHYLSULFANYL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-DIMETHYL-3-{[4-(METHYLSULFANYL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be carried out without solvents at room temperature or with solvents at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-DIMETHYL-3-{[4-(METHYLSULFANYL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(4,5-DIMETHYL-3-{[4-(METHYLSULFANYL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-DIMETHYL-3-{[4-(METHYLSULFANYL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic amides and thiophene derivatives. These compounds often share similar structural features and may exhibit comparable biological activities.

Uniqueness

What sets N-(4,5-DIMETHYL-3-{[4-(METHYLSULFANYL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylsulfanylphenyl)-(pyridin-2-ylamino)methyl]thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H23N3O2S2/c1-15-16(2)31-24(27-23(28)19-7-6-14-29-19)21(15)22(26-20-8-4-5-13-25-20)17-9-11-18(30-3)12-10-17/h4-14,22H,1-3H3,(H,25,26)(H,27,28)

InChI Key

BDZCKMQGXQONBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)SC)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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